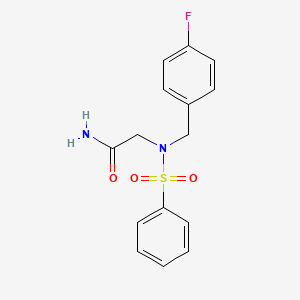
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as FSB-Tos-Gly-NH~2~, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the family of glycine derivatives, and it has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves its interaction with the glycine receptor. Specifically, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ binds to a specific site on the glycine receptor, preventing the binding of glycine and thereby inhibiting the function of the receptor. This results in a decrease in the activity of neurons that are regulated by the glycine receptor.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ are primarily related to its interaction with the glycine receptor. By inhibiting the function of this receptor, N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ can alter the activity of neurons that are regulated by glycine. This can have a variety of effects on physiological processes, including the regulation of muscle tone, the modulation of pain perception, and the regulation of respiratory function.
实验室实验的优点和局限性
One of the primary advantages of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in lab experiments is its selectivity for the glycine receptor. Because N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is a potent and selective antagonist of this receptor, it can be used to study the function of the glycine receptor without interfering with other neurotransmitter systems. However, one limitation of using N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ is that it has a relatively short half-life in vivo, which can make it difficult to use in certain experiments.
未来方向
There are several potential future directions for research involving N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. One area of interest is the development of new compounds that are structurally similar to N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ but have improved pharmacokinetic properties. Another area of interest is the use of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ as a tool for studying the function of other neurotransmitter receptors that are structurally similar to the glycine receptor. Finally, there is interest in exploring the potential therapeutic applications of N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ in the treatment of neurological disorders such as epilepsy and chronic pain.
合成方法
The synthesis method for N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ involves several steps. First, 4-fluorobenzylamine is reacted with p-toluenesulfonyl chloride to form the tosylate derivative. This compound is then reacted with glycine ethyl ester to form the N-protected glycine derivative. Finally, the N-protecting group is removed to yield N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~. The overall yield of this process is approximately 50%.
科学研究应用
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the function of the glycine receptor. The glycine receptor is a neurotransmitter receptor that plays a critical role in the regulation of neuronal activity. N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamideNH~2~ has been shown to be a potent and selective antagonist of the glycine receptor, making it an ideal tool for studying the function of this receptor.
属性
IUPAC Name |
2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-13-8-6-12(7-9-13)10-18(11-15(17)19)22(20,21)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKBNGBTMZEISW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-fluorobenzyl)-N~2~-(phenylsulfonyl)glycinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,4-piperazinediylbis(methylene)]bis[methyl(phosphinic acid)]](/img/structure/B5883156.png)

![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-methoxybenzoyl)oxime]](/img/structure/B5883166.png)


![2-(2-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5883177.png)

![1-[(5-bromo-2-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5883184.png)


![ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)

![N-[4-(benzyloxy)phenyl]-2-bromobenzamide](/img/structure/B5883222.png)
